molecular formula C17H15ClN2O2S B5727175 N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Cat. No.: B5727175
M. Wt: 346.8 g/mol
InChI Key: KLIOMZQXYKVPQP-UHFFFAOYSA-N
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Description

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide: is a synthetic organic compound belonging to the benzothiazole family. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with chlorine and methyl groups, and an ethoxybenzamide moiety. It is of interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination and Methylation: The benzothiazole ring is then chlorinated and methylated using appropriate reagents such as chlorine gas and methyl iodide.

    Amidation: The final step involves the reaction of the chlorinated and methylated benzothiazole with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzamide moiety, converting it to the corresponding amine.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential antimicrobial and anticancer properties.
  • Used in the development of new pharmaceuticals targeting specific biological pathways.

Industry:

  • Employed in the synthesis of dyes and pigments.
  • Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide
  • N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide
  • 5-bromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-furamide

Comparison:

  • Structural Differences: The primary differences lie in the substituents attached to the benzothiazole ring and the benzamide moiety.
  • Unique Properties: N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity.
  • Applications: While similar compounds may share some applications, the specific properties of this compound make it suitable for unique applications in pharmaceuticals and materials science.

Properties

IUPAC Name

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-3-22-12-6-4-11(5-7-12)16(21)20-17-19-14-9-13(18)10(2)8-15(14)23-17/h4-9H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIOMZQXYKVPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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